4-(3-Tert-butylphenyl)butanal
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Overview
Description
4-(3-Tert-butylphenyl)butanal, also known as Lilialdehyde, is an organic compound with the molecular formula C14H20O. It is a colorless to light yellow oily liquid that is insoluble in water. This compound is widely used in the fragrance industry due to its pleasant floral scent, reminiscent of lily of the valley, clove, and other flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-Tert-butylphenyl)butanal involves the reaction of 4-tert-butylphenylacetone with phosphorus oxychloride in dimethylformamide (DMF) at temperatures between 70-80°C. The reaction is followed by treatment with 30% sodium hydroxide to obtain the desired alkenal, which is then reduced to this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The compound is produced under controlled conditions to maintain its quality and consistency for use in various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Tert-butylphenyl)butanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-Tert-butylphenyl)butanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its interactions with olfactory receptors and its role in fragrance perception.
Medicine: Investigated for potential therapeutic uses due to its chemical properties.
Industry: Widely used in the fragrance industry for the formulation of perfumes, cosmetics, and soaps
Mechanism of Action
The mechanism of action of 4-(3-Tert-butylphenyl)butanal involves its interaction with olfactory receptors, leading to the perception of its floral scent. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylacetone
- 4-tert-Butylphenylisobutyraldehyde
- 4-tert-Butyl-alpha-methylhydrocinnamaldehyde
Uniqueness
4-(3-Tert-butylphenyl)butanal is unique due to its specific structure, which imparts a distinct floral scent that is highly valued in the fragrance industry. Its chemical properties also make it a versatile intermediate for the synthesis of various organic compounds .
Properties
CAS No. |
62518-68-7 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-(3-tert-butylphenyl)butanal |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-9-6-8-12(11-13)7-4-5-10-15/h6,8-11H,4-5,7H2,1-3H3 |
InChI Key |
IHNGMUCGFXSMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CCCC=O |
Origin of Product |
United States |
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